molecular formula C17H14N2O2 B2596167 N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 953223-91-1

N-((5-phenylisoxazol-3-yl)methyl)benzamide

Cat. No.: B2596167
CAS No.: 953223-91-1
M. Wt: 278.311
InChI Key: OYCICYUBIZLODB-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide group. One common method includes the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-chlorofuran-2-yl)methyl)benzamide
  • N-((5-methylisoxazol-3-yl)methyl)benzamide
  • N-((5-phenylisoxazol-3-yl)methyl)amine

Uniqueness

N-((5-phenylisoxazol-3-yl)methyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and therapeutic potential, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(14-9-5-2-6-10-14)18-12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCICYUBIZLODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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